DPPD-Q

Description

The exact mass of the compound 2,5-Dianilino-p-benzoquinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dianilinocyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h1-12,19-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETDOINCEIMJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279149 | |

| Record name | Helindon Yellow CA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3421-08-7 | |

| Record name | Helindon Yellow CA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Helindon Yellow CA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Helindon Yellow CA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of DPPD-Q

DPPD-Q, a quinone derivative of N,N'-diphenyl-p-phenylenediamine (DPPD), is a compound of growing interest to researchers in environmental science, toxicology, and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical methods for professionals in drug development and related scientific fields.

Chemical Identity and Structure

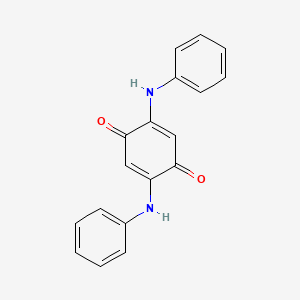

This compound, formally known as 2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione, is an oxidized product of the antioxidant DPPD.[1][2][3] Its chemical structure is characterized by a central quinone ring with two phenylamino groups attached at the 2 and 5 positions.

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione | [2] |

| Synonyms | This compound, C.I. 56000, 2,5-Dianilino-1,4-benzoquinone, N,N′-Diphenyl-p-phenylenediamine quinone | [1][2][4] |

| CAS Number | 3421-08-7 | [1][2][4] |

| Molecular Formula | C₁₈H₁₄N₂O₂ | [1][2][4] |

| Molecular Weight | 290.32 g/mol | [2] |

| Appearance | Solid | [1][4] |

| Solubility | Soluble in Trifluoroacetic acid | [1][5] |

| SMILES | O=C1C=C(C(C=C1NC2=CC=CC=C2)=O)NC3=CC=CC=C3 | [1] |

| InChI | InChI=1S/C18H14N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h1-12,19-20H | [1][2] |

| InChIKey | GETDOINCEIMJDH-UHFFFAOYSA-N | [1][2] |

Experimental Protocols

A general method for the synthesis of this compound involves the concurrent Michael addition of benzoquinone with an appropriate amine, followed by oxidation.[6][7]

Detailed Methodology:

-

Purification of Reactant: Benzoquinone is purified by recrystallization from dichloromethane (DCM).[6]

-

Michael Addition: The purified benzoquinone is reacted with ortho-toluidine under reflux conditions.[6] This reaction proceeds via a Michael addition mechanism.

-

Isolation: The resulting product, this compound, is isolated by filtration.[6]

-

Purification: Further purification can be achieved through column chromatography.[6]

-

Purity Confirmation: The purity and identity of the synthesized this compound are confirmed using analytical techniques such as proton nuclear magnetic resonance (¹H NMR), carbon-13 NMR (¹³C NMR), and liquid chromatography-high-resolution mass spectrometry (LC-HRMS).[6][7]

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

The detection and quantification of this compound in various environmental and biological matrices are typically performed using advanced analytical techniques.[8][9]

Key Methodologies:

-

Sample Preparation: For solid samples like soil or sediment, ultrasound-assisted extraction (UAE) is a common method to extract this compound.[9]

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) is employed to separate this compound from other components in the sample extract.[10]

-

Mass Spectrometric Detection: Mass spectrometry (MS), often coupled with chromatography (LC-MS), is used for the sensitive and selective detection and quantification of this compound.[6][11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for confident identification.[6]

-

Electrochemical Detection: Electrochemical methods offer an alternative approach for the detection of this compound, valued for their potential for high sensitivity and portability.[8][9]

The diagram below outlines a typical analytical workflow for this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Cayman Chemical [bioscience.co.uk]

- 5. glpbio.com [glpbio.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. caod.oriprobe.com [caod.oriprobe.com]

- 9. Research progress on analytical methods for the determination of p-phenylenediamine-based rubber antioxidants and their quinone transformation products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,N’-Diphenyl-p-phenylenediamine | SIELC Technologies [sielc.com]

- 11. pubs.acs.org [pubs.acs.org]

Mechanism of Formation: A Stepwise Oxidation Process

An In-depth Technical Guide on the Formation of N,N'-diphenyl-p-quinonediimine (DPPD-Q) from N,N'-diphenyl-p-phenylenediamine (DPPD)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical transformation of N,N'-diphenyl-p-phenylenediamine (DPPD), a common antioxidant, into its oxidized form, N,N'-diphenyl-p-quinonediimine (this compound), also known as N,N´-diphenyl-p-quinonediimine (DQDI). This document details the underlying mechanism, experimental protocols for its formation, and relevant quantitative data.

The conversion of DPPD to this compound is fundamentally an oxidation reaction characterized by the removal of two hydrogen atoms from the secondary amine groups, a process known as dehydrogenation.[1] This transformation typically proceeds through a stable intermediate via a two-step, single-electron transfer mechanism.

-

Step 1: Formation of the Semiquinone Radical Cation: In the initial step, DPPD undergoes a one-electron oxidation to form a stable radical cation, also known as a semiquinone. This intermediate is often colored; for instance, the radical cation of the related N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) is intensely violet.

-

Step 2: Formation of the Quinonediimine: The semiquinone radical cation then undergoes a second one-electron oxidation, losing the second hydrogen atom to form the final, fully oxidized N,N'-diphenyl-p-quinonediimine (this compound).[2]

This overall reaction is electrochemically reversible.[2] The transformation can be initiated by various means, including thermal exposure to atmospheric oxygen, chemical oxidants, ozone, and electrochemical methods.[1][2][3]

Visualizing the Oxidation Pathway

The following diagram illustrates the stepwise oxidation of DPPD to this compound.

Quantitative Data

While precise kinetic rate constants and reaction yields for the DPPD to this compound transformation are not extensively detailed in the surveyed literature, valuable quantitative data can be found in related contexts such as electrochemical studies and analytical recovery experiments.

Electrochemical Properties of p-Phenylenediamines

Electrochemical studies provide insight into the oxidation potential of p-phenylenediamine (PPD) derivatives. The oxidation process for these compounds is known to occur in two separate, reversible one-electron steps in aprotic solvents.[4]

| Compound/System | Method | Key Finding | Reference |

| N,N-dimethyl-p-phenylenediamine | Thin-layer Electrochemistry | Two-electron oxidation occurs in two distinct steps at pH > 4. | |

| N,N-diethyl-p-phenylenediamine | Cyclic Voltammetry (in DMF) | Two electrochemically reversible waves observed, consistent with a two-step oxidation process. | [4] |

| p-Phenylenediamine (general) | Electrochemical Oxidation | The overall process involves two electrons to yield the diimine quinone species. |

Analytical Recovery Data

Analytical methods developed for detecting PPD-quinones in various matrices report recovery efficiencies. While not a measure of reaction yield, these figures indicate the stability and extractability of the compound.

| Compound | Matrix | Recovery (%) | Method | Reference |

| This compound | Fish Tissue | 97.0 ± 4.9 | Spiking experiment with LC-HRMS analysis | [5] |

| 6PPD-Q | Fish Tissue | 89.0 ± 4.8 | Spiking experiment with LC-HRMS analysis | [5] |

| IPPD-Q | Fish Tissue | 91.0 ± 2.3 | Spiking experiment with LC-HRMS analysis | [5] |

Experimental Protocols

The formation of this compound from DPPD can be achieved through several methods. Below are detailed protocols for thermal oxidation and an alternative chemical synthesis route starting from benzoquinone.

Protocol A: Thermal Oxidation of DPPD in Air

This protocol is based on the observed formation of this compound (DQDI) upon heating DPPD in the presence of atmospheric oxygen.[1]

Objective: To synthesize this compound via thermal dehydrogenation of DPPD.

Materials:

-

N,N'-diphenyl-p-phenylenediamine (DPPD), powder

-

Oven capable of maintaining 140°C

-

Shallow, heat-resistant glass dish (e.g., petri dish)

-

FTIR Spectrometer with KBr pellet press (for analysis)

-

Spatula

Methodology:

-

Place a small quantity (e.g., 100-200 mg) of powdered DPPD into a shallow, heat-resistant glass dish.

-

Spread the powder into a thin layer to maximize its exposure to air.

-

Place the dish into an oven preheated to 140°C.

-

Heat the sample for an extended period (e.g., 48 to 120 hours). The sample is expected to darken, indicating the formation of oxidation products.[1]

-

Periodically (e.g., every 24 hours), a small aliquot of the powder can be removed for analysis.

-

Analysis: To confirm the formation of this compound, acquire an infrared (IR) spectrum. Mix a small amount of the heated sample with dry potassium bromide (KBr) and press a pellet. The appearance of new absorption bands, particularly in the C=N and C=O stretching regions (typically around 1600-1700 cm⁻¹), compared to the spectrum of pure DPPD, indicates the formation of the quinonediimine structure.[1]

Protocol B: Synthesis of Symmetric PPD-Quinones

This protocol is adapted from a method for synthesizing symmetric PPD-quinones, such as this compound and DTPD-Q, via concurrent Michael additions to benzoquinone.[5] This method builds the this compound molecule rather than oxidizing DPPD directly.

Objective: To synthesize this compound from p-benzoquinone and aniline.

Materials:

-

p-Benzoquinone

-

Aniline

-

An appropriate solvent for reflux (e.g., ethanol or toluene)

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

NMR and/or LC-MS for product characterization

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve p-benzoquinone in the chosen solvent.

-

Reagent Addition: Add at least two molar equivalents of aniline to the flask. The reaction involves a concurrent Michael addition of the aniline to the benzoquinone ring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (completion can be monitored by Thin Layer Chromatography).

-

Isolation: Cool the reaction mixture to room temperature and then further chill in an ice bath to promote precipitation of the product.

-

Filtration: Isolate the solid product by vacuum filtration.[5] Wash the collected solid with a small amount of cold solvent to remove residual impurities.

-

Purification & Analysis: The crude product can be further purified by recrystallization if necessary. Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and/or LC-MS analysis.[5]

Experimental Workflow Visualization

The following diagram outlines a generalized workflow for the chemical synthesis and analysis of this compound.

References

Environmental sources of DPPD-Q contamination

An In-depth Technical Guide on the Environmental Sources of DPPD-Quinone Contamination

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-diphenyl-p-phenylenediamine (DPPD) is an antioxidant and antiozonant widely used in the manufacturing of rubber products, most notably tires. Through the natural process of tire wear, particles containing DPPD are released into the environment. The subsequent reaction of DPPD with atmospheric ozone leads to the formation of DPPD-quinone (DPPD-Q), a toxic transformation product. This technical guide provides a comprehensive overview of the environmental sources of this compound contamination, detailing its presence in various environmental matrices, the analytical methods for its detection, and its toxicological implications, with a focus on the underlying signaling pathways.

Introduction

The emergence of tire and road wear particles (TRWP) as a significant source of microplastic pollution has brought increased scrutiny to the chemical additives used in tire manufacturing. Among these, p-phenylenediamine (PPD) antioxidants are of particular concern due to their widespread use and the formation of toxic quinone derivatives. DPPD is a member of this class of chemicals, and its oxidized form, this compound, has been identified as a ubiquitous environmental contaminant. Understanding the sources, fate, and transport of this compound is critical for assessing its ecological and potential human health risks.

Formation and Environmental Release of DPPD-Quinone

The primary pathway for this compound entering the environment begins with the physical abrasion of tires on road surfaces, which generates TRWP.[1] DPPD, present in the tire tread, is then exposed to atmospheric ozone, leading to its transformation into this compound.[2] This process is a key source of this compound on road surfaces.

Stormwater runoff is the principal mechanism for the transport of this compound from roadways into the broader environment.[3][4] During rainfall events, accumulated TRWP and transformed this compound are washed off impervious surfaces and carried into drainage systems, which often discharge directly into surface waters. This leads to the contamination of rivers, streams, and other aquatic ecosystems.[3] Additionally, this compound can be found in road dust, which can become airborne and be transported over distances before depositing in soil and water bodies.[5][6]

Quantitative Data on DPPD and this compound Contamination

The following tables summarize the concentrations of DPPD and this compound reported in various environmental matrices. These data highlight the widespread nature of this contamination.

Table 1: Concentrations of DPPD and DPPD-Quinone in Tire Wear Particles and Road Dust

| Matrix | Compound | Concentration Range (ng/g) | Median/Mean Concentration (ng/g) | Reference |

| Road Dust (China) | ΣPPDs | 7.90 - 727 | 68 (median) | [7] |

| Road Dust (China) | 6PPD-Q | 3.00 - 349 | 49 (median) | [7] |

| Roadside Soil | DPPD | - | - | [8] |

| Roadside Soil | This compound | - | - | [8] |

| Road Dust (Tokyo) | 6PPD | - | 226 (median) | [9] |

| Road Dust (Tokyo) | 6PPD-Q | - | - | [9] |

Table 2: Concentrations of DPPD and DPPD-Quinone in Water and Sediment

| Matrix | Compound | Concentration Range | Median/Mean Concentration | Reference |

| Stormwater Runoff | 6PPD-Q | 0.8 - 19 µg/L | - | [10] |

| Stormwater Runoff (Hong Kong) | Total PPD-Qs | 0.74 - 3.87 µg/L | 2.17 µg/L (median) | [8] |

| Stormwater Runoff (Hong Kong) | This compound | 0.02 - 0.23 µg/L | - | [8] |

| Urban River (Storm Event) | 6PPD-Q | up to 2.85 µg/L | - | [11][12] |

| Urban River Sediments | Total PPDs | - | 39.7 ng/g (median) | [13][14] |

| Urban River Sediments | Total PPD-Qs | - | 15.2 ng/g (median) | [13][14] |

| Estuary Sediments | Total PPDs | - | 14.0 ng/g (median) | [13][14] |

| Estuary Sediments | Total PPD-Qs | - | 5.85 ng/g (median) | [13][14] |

| Coastal Sediments | Total PPDs | - | 9.47 ng/g (median) | [13][14] |

| Coastal Sediments | Total PPD-Qs | - | 2.97 ng/g (median) | [13][14] |

| Deep-Sea Sediments | Total PPDs | - | 5.24 ng/g (median) | [13][14] |

| Deep-Sea Sediments | Total PPD-Qs | - | 3.96 ng/g (median) | [13][14] |

Table 3: Concentrations of DPPD and DPPD-Quinone in Air

| Matrix | Compound | Concentration Range (pg/m³) | Median/Mean Concentration (pg/m³) | Reference |

| Air Particles (PM2.5) | Total PPD-Qs | 2.52 - 196 | 4.92 (median) | [8] |

| Air Particles (PM2.5) | This compound | - | Abundant, accounting for 75.9% of total PPD-Qs | [8] |

| Air Particles (PM2.5) | 6PPD-Q and this compound | 5.59 - 8480 (Taiyuan) 3.61 - 4490 (Guangzhou) | - | [3] |

Experimental Protocols

Accurate quantification of DPPD and this compound in environmental samples is essential for risk assessment. The following sections provide an overview of commonly used experimental protocols.

Sample Collection

-

Water Samples: Water samples should be collected in amber glass bottles to prevent photodegradation.[1] It is crucial to avoid any contact with rubber materials, including tires, during sample collection and transport to prevent contamination.[1] Samples should be kept cool and transported to the laboratory for analysis as soon as possible.

-

Solid Samples (Soil, Sediment, Road Dust): Solid samples are typically collected using stainless steel scoops or corers and stored in glass jars or high-density polyethylene (HDPE) containers. Samples should be kept cool during transport and frozen upon arrival at the laboratory until extraction.

Sample Extraction

-

Water Samples: Solid-phase extraction (SPE) is a common method for extracting and concentrating PPDs and PPD-Qs from water samples. A typical procedure involves passing the water sample through an SPE cartridge (e.g., Oasis HLB), followed by elution of the analytes with an organic solvent such as acetonitrile or methanol.

-

Solid Samples: For solid matrices, solvent extraction is employed. A common method involves sonicating the sample with a mixture of organic solvents, such as hexane and ethyl acetate.[15] The extract is then concentrated and may require a cleanup step to remove interfering matrix components.[15] Accelerated solvent extraction (ASE) has also been shown to be an efficient method for extracting 6PPD-quinone from fish tissue.[4]

Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the detection and quantification of DPPD and this compound due to its high sensitivity and selectivity.[15]

-

Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of PPDs and their quinones. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium fluoride) and an organic component (e.g., acetonitrile or methanol) is commonly employed.[15]

-

Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the target analyte and monitoring specific product ions, which provides high specificity and reduces matrix interference.[15] Isotope-labeled internal standards (e.g., ¹³C₆-6PPD-Quinone, d₅-6PPD-Quinone) are used for accurate quantification.[15]

Signaling Pathways and Experimental Workflows

Toxicological Signaling Pathways

This compound has been shown to exert toxic effects on aquatic organisms, particularly fish. The primary mechanisms of toxicity involve the disruption of key cellular signaling pathways.

-

PPARγ Signaling Pathway Disruption: Studies in zebrafish have demonstrated that exposure to 6PPD and its quinone derivative can disrupt the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.[16] This disruption leads to altered lipid and carbohydrate metabolism and can induce hepatotoxicity.[16] The binding of these compounds to PPARγ appears to be a key molecular initiating event.[16]

-

Oxidative Stress Induction: Exposure to this compound can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[10][17] This can cause cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[10][12] The inhibition of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) further exacerbates this oxidative damage.[10]

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the environmental fate and toxicological effects of this compound.

-

Environmental Fate Assessment Workflow: This workflow outlines the steps involved in determining the distribution and persistence of this compound in a model ecosystem.

-

Bioaccumulation Study Workflow: This workflow details the process for evaluating the uptake and accumulation of this compound in aquatic organisms.

Conclusion

This compound is a significant environmental contaminant originating from the use of DPPD in tires. Its widespread presence in road dust, stormwater, surface waters, and sediments poses a potential risk to aquatic ecosystems. This technical guide has summarized the key sources of this compound, provided quantitative data on its environmental concentrations, outlined standard analytical methodologies, and detailed the toxicological pathways it affects. Further research is needed to fully understand the long-term ecological impacts of this compound and to explore potential mitigation strategies to reduce its entry into the environment. For drug development professionals, understanding the environmental fate and toxicological profile of such compounds is crucial for developing safer and more environmentally benign alternatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioaccumulation and Bioremediation of Heavy Metals in Fishes—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeted quantitation of 6PPD-quinone in fish tissue samples with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanistic evaluation of 6PPD-quinone toxicity in fish | ToxStrategies [toxstrategies.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Tire Wear Compounds 6PPD-Quinone and 1,3-Diphenylguanidine in an Urban Watershed - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Widespread Occurrence and Transport of p-Phenylenediamines and Their Quinones in Sediments across Urban Rivers, Estuaries, Coasts, and Deep-Sea Regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. lcms.cz [lcms.cz]

- 16. Chronic toxicity mechanisms of 6PPD and 6PPD-Quinone in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of N,N′-diphenyl-p-phenylenediamine quinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N′-diphenyl-p-phenylenediamine (DPPD) is a chemical compound widely used as an antioxidant in various industrial applications, particularly in the rubber industry. Its oxidized form, N,N′-diphenyl-p-phenylenediamine quinone (DPPD-Q), has garnered increasing attention in environmental and toxicological studies. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside relevant data for its parent compound, DPPD. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who may encounter or be interested in the characteristics and biological interactions of this class of compounds.

Physicochemical Properties

The following tables summarize the key physicochemical properties of N,N′-diphenyl-p-phenylenediamine (DPPD) and its quinone derivative (this compound). Data for DPPD is more readily available and is provided for context and comparison.

Table 1: Physicochemical Properties of N,N′-diphenyl-p-phenylenediamine (DPPD)

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆N₂ | [1] |

| Molecular Weight | 260.33 g/mol | [2][3] |

| Appearance | Colorless leaflets or gray/dark gray powder/flakes. Commercial grades may be greenish-brown. | [1][2][3] |

| Melting Point | 143-145 °C | [3] |

| 150-151 °C | [2] | |

| Boiling Point | 220-225 °C at 0.5 mmHg | [2][3] |

| Solubility | Soluble in monochlorobenzene, benzene, DMF, ether, chloroform, acetone, ethyl acetate, isopropyl acetate, and glacial acetic acid. Slightly soluble in alcohol. Almost insoluble in petroleum ether and water. | [1][2] |

| Density | 1.20 g/cm³ | [2] |

| UV Absorption Maximum | 315 nm | [1] |

Table 2: Physicochemical Properties of N,N′-diphenyl-p-phenylenediamine quinone (this compound)

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₄N₂O₂ | - |

| Molecular Weight | 290.32 g/mol | - |

| Appearance | Solid (Specific color not detailed in search results) | - |

| Solubility | Soluble in Trifluoroacetic acid. Generally expected to have lower water solubility and higher lipid solubility compared to some other PPD-quinones. | [4] |

| Redox Properties | Exhibits redox activity and contributes to oxidative potential. | [5] |

Note: Comprehensive experimental data for all physicochemical properties of this compound are not as widely published as for its parent compound, DPPD.

Spectroscopic Data

Detailed spectroscopic data for N,N′-diphenyl-p-phenylenediamine (DPPD) is available, providing a reference for the characterization of its derivatives.

-

Infrared (IR) Spectroscopy (DPPD): Experimental IR spectra for DPPD are available and have been used in studies of its dehydrogenation to form quinonediimine structures.[6] The transformation to the quinone form would be expected to show the appearance of characteristic C=O stretching frequencies.

-

Mass Spectrometry (MS) (DPPD): Mass spectra (GC) for DPPD are available in spectral databases.[7]

-

UV-Vis Spectroscopy (DPPD): The UV absorption maximum for DPPD is reported at 315 nm.[1] The quinone derivative is expected to have a different absorption spectrum due to the extended conjugation and the presence of the quinone chromophore.

Experimental Protocols

Synthesis of N,N′-diphenyl-p-phenylenediamine quinone (this compound)

A general method for the synthesis of p-phenylenediamine-quinones involves the oxidation of the corresponding p-phenylenediamine.[8] The following is a representative protocol adapted from literature descriptions.

Materials:

-

N,N′-diphenyl-p-phenylenediamine (DPPD)

-

An oxidizing agent (e.g., ozone, or other chemical oxidants)

-

Appropriate solvent (e.g., acetone, methanol)

-

Catalyst (if required, e.g., modified activated carbon for catalytic oxidation)

-

Triethylamine (in some catalytic methods)

General Procedure (Catalytic Oxidation Example):

-

A mixture of N,N′-diphenyl-p-phenylenediamine (DPPD), a solvent such as acetone or methanol, a small amount of water, a modified activated catalyst, and triethylamine is charged into a pressure reactor (e.g., a Parr autoclave).

-

The system is pressurized with oxygen to a specified pressure (e.g., 30-35 psig).

-

The reaction is allowed to proceed at a controlled temperature (e.g., 35-45 °C) with stirring until oxygen consumption ceases.

-

The reaction progress can be monitored by the change in color of the solution (e.g., from dark brown to orange).

-

Upon completion, the reactor is cooled, and the catalyst is removed by filtration.

-

The solvent is removed under vacuum to yield the crude N,N′-diphenyl-p-phenylenediamine quinone (this compound) product.

-

Further purification can be achieved by techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, including the choice of oxidant, catalyst, solvent, temperature, and reaction time, should be optimized for the specific synthesis of this compound.

Analysis of p-Phenylenediamine-Quinones

The analysis of this compound and other p-phenylenediamine-quinones in various matrices is typically performed using advanced analytical techniques.

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

-

Sample Preparation: Samples (e.g., environmental or biological matrices) are extracted using an appropriate solvent and may be subjected to solid-phase extraction (SPE) for cleanup and concentration.

-

Chromatographic Separation: The extract is injected into a UPLC system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution program with a mobile phase consisting of solvents like methanol and water with additives like formic acid is used to separate the analytes.[4]

-

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode.

-

Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored.[5]

Mechanism of Action and Biological Relevance

The primary mechanism of toxicity and biological activity described for p-phenylenediamine-quinones, including this compound, is related to their ability to induce oxidative stress.

Oxidative Stress Pathway

PPD-quinones are redox-active molecules that can participate in cellular redox cycling. This process can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. An overproduction of ROS can overwhelm the cell's antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA.

Caption: Oxidative stress induction by this compound.

Experimental Workflow for Assessing Oxidative Potential

The oxidative potential of PPD-quinones can be evaluated using acellular assays such as the dithiothreitol (DTT) assay.

Caption: Workflow for DTT assay of this compound.

Conclusion

N,N′-diphenyl-p-phenylenediamine quinone is an oxidized derivative of the widely used antioxidant DPPD. While comprehensive physicochemical data for this compound is still emerging, its study is crucial due to its environmental presence and potential toxicological effects, which are primarily linked to the induction of oxidative stress. The information and protocols provided in this guide offer a foundational understanding for researchers and professionals working with or studying this class of compounds. Further research is warranted to fully characterize the properties and biological interactions of this compound to better assess its potential impacts in various scientific and developmental contexts.

References

- 1. N,N'-Diphenyl-P-Phenylenediamine | C18H16N2 | CID 6319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N'-Diphenyl-p-phenylenediamine [drugfuture.com]

- 3. N,N-Diphenyl-p-phenylenediamine CAS#: 74-31-7 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide on 2,5-Bis(phenylamino)-1,4-benzoquinone (DPPD-Q)

CAS Number: 3421-08-7

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of 2,5-bis(phenylamino)-1,4-benzoquinone, a compound identified by the CAS number 3421-08-7 and commonly referred to as DPPD-Q. This document is intended for researchers, scientists, and professionals in the field of drug development and related scientific disciplines.

Chemical and Physical Properties

2,5-Bis(phenylamino)-1,4-benzoquinone is an oxidized derivative of N,N'-Diphenyl-p-phenylenediamine (DPPD). It presents as a solid with a deep yellow-red to black appearance. The compound's key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄N₂O₂ | [1] |

| Molecular Weight | 290.32 g/mol | [2] |

| Physical State | Solid | [1] |

| Appearance | Deep yellow-red to black pellets | [2] |

| Melting Point | 51 °C | [2] |

| Boiling Point | 165 °C at 0.1 kPa | [2] |

| Solubility | Soluble in trifluoroacetic acid. | [1] |

| Purity | ≥95% | [1] |

Spectral Data:

Synthesis

A general and efficient method for the synthesis of 2,5-bis(alkyl/arylamino)-1,4-benzoquinones involves the reaction of p-benzoquinone with primary or secondary amines.[2] This reaction proceeds via a Michael addition mechanism.

Experimental Protocol: General Synthesis of 2,5-Bis(alkylamino)-1,4-benzoquinones

This protocol is adapted from the synthesis of related compounds and can be applied to the synthesis of 2,5-bis(phenylamino)-1,4-benzoquinone.[2]

Materials:

-

p-Benzoquinone

-

Aniline

-

Ethanol

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Dissolve p-benzoquinone in ethanol.

-

Add aniline to the solution. A 3:2 molar ratio of benzoquinone to amine has been reported for similar reactions.[2]

-

Stir the reaction mixture at room temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to obtain 2,5-bis(phenylamino)-1,4-benzoquinone as a solid.

Biological Activities

2,5-Bis(phenylamino)-1,4-benzoquinone has demonstrated notable biological activities, particularly as a potent enzyme inhibitor and an ecotoxic agent.

Urease Inhibition

This compound is a highly effective inhibitor of jack bean urease. A study on a series of 2,5-bis(alkyl/arylamino)-1,4-benzoquinones, which includes the phenylamino derivative, revealed significant inhibitory activity. For instance, some compounds in this class exhibited over 90% inhibition of jack bean urease activity when tested at a concentration of 5 µM, with IC₅₀ values in the nanomolar range.[1] The mechanism of inhibition for some of these compounds was identified as mixed-type.[1] Molecular docking studies have suggested that these inhibitors can form hydrogen bonds with key amino acid residues in the active site of the urease enzyme.[1]

Experimental Protocol: Jack Bean Urease Inhibition Assay

The following is a general spectrophotometric protocol to determine the urease inhibitory activity of this compound.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (e.g., pH 7.0)

-

This compound

-

Spectrophotometer

-

Reagents for ammonia quantification (e.g., phenol-hypochlorite method)

Procedure:

-

Prepare a stock solution of jack bean urease in phosphate buffer.

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a reaction vessel, mix the urease solution with a specific concentration of the this compound solution and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the enzymatic reaction by adding a buffered urea solution.

-

After a specific reaction time (e.g., 10-20 minutes), stop the reaction (e.g., by adding a strong acid).

-

Determine the amount of ammonia produced using a suitable colorimetric method, such as the phenol-hypochlorite method, by measuring the absorbance at a specific wavelength (e.g., 625-630 nm).

-

A control reaction without the inhibitor is run in parallel.

-

Calculate the percentage of urease inhibition for each concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Toxicity to Vibrio fischeri

This compound has been shown to be less toxic to the aquatic bacterium Vibrio fischeri than its parent compound, DPPD, with a reported EC₅₀ value of 1.76 mg/mL.[1] Studies on the broader class of p-phenylenediamine quinone derivatives (PPD-Qs) suggest that their toxicity mechanism in V. fischeri involves the reduction of esterase activity, induction of cell membrane damage, and an increase in intracellular oxidative stress.[1] Molecular docking studies have also indicated potential interactions between PPD-Qs and the luciferase enzyme in V. fischeri, which could disrupt its function through competitive binding.[1]

Experimental Protocol: Vibrio fischeri Bioluminescence Inhibition Assay

This protocol is based on the standardized Microtox® assay for assessing the acute toxicity of chemical substances.

Materials:

-

Freeze-dried Vibrio fischeri (Aliivibrio fischeri)

-

Reconstitution solution

-

Diluent (e.g., 2% NaCl solution)

-

This compound

-

Luminometer

Procedure:

-

Rehydrate the freeze-dried Vibrio fischeri bacteria according to the manufacturer's instructions.

-

Prepare a series of dilutions of the this compound sample in the diluent.

-

In the wells of a microplate or in cuvettes, mix the bacterial suspension with each dilution of the test sample.

-

A control containing the bacterial suspension and the diluent only is also prepared.

-

Measure the initial light output of each sample using a luminometer.

-

Incubate the samples for a specified period (typically 5, 15, or 30 minutes) at a constant temperature (e.g., 15 °C).

-

After the incubation period, measure the final light output of each sample.

-

Calculate the percentage of inhibition of bioluminescence for each sample concentration compared to the control.

-

Determine the EC₅₀ value, which is the effective concentration of the substance that causes a 50% reduction in light emission.

Signaling Pathways

Currently, there is a lack of specific studies detailing the direct interaction of 2,5-bis(phenylamino)-1,4-benzoquinone with specific signaling pathways in mammalian cells or other complex organisms. However, related compounds, such as 3-acylated 2,5-bis(phenylamino)-1,4-benzoquinones, have been investigated for their cytotoxic effects on cancer cells. These studies have suggested a potential involvement of the mTOR (mammalian target of rapamycin) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. It is important to note that these findings are not directly on this compound and further research is needed to elucidate its specific molecular targets and signaling cascades.

Conclusion

2,5-Bis(phenylamino)-1,4-benzoquinone (this compound) is a compound with significant biological activities, including potent urease inhibition and toxicity to the aquatic bacterium Vibrio fischeri. Its synthesis can be achieved through the reaction of p-benzoquinone with aniline. While its physicochemical properties are partially characterized, further detailed studies are required to fully understand its spectral characteristics and behavior in various solvent systems. The mechanisms of its biological actions, particularly in more complex organisms and its potential impact on specific cellular signaling pathways, remain an area for future investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical and biological sciences.

References

DPPD-Q: A Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPPD-Q, or 2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione, is an oxidized derivative of the antioxidant N,N'-diphenyl-p-phenylenediamine (DPPD).[1][2][3] While its parent compound, DPPD, is known for its antioxidant properties, this compound has emerged as a compound of interest due to its distinct biological activities and its prevalence as a transformation product in the environment, notably found in tire wear particles, particulate matter (PM2.5), and wastewater.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Chemical and Physical Properties

-

Formal Name: 2,5-bis(phenylamino)-2,5-cyclohexadiene-1,4-dione[1]

-

Synonyms: C.I. 56000; 2,5-Dianilino-1,4-benzoquinone; N,N′-Diphenyl-p-phenylenediamine quinone[1]

-

Molecular Formula: C₁₈H₁₄N₂O₂[1]

-

Molecular Weight: 290.3 g/mol [1]

-

Appearance: A solid[1]

Quantitative Data on Biological Activity

The biological activities of this compound have been primarily investigated in the contexts of enzyme inhibition and aquatic toxicity. The following tables summarize the key quantitative findings from available research.

Table 1: Enzyme Inhibition by this compound

| Enzyme Target | Source Organism | Concentration | % Inhibition | Reference |

| Urease | Jack Bean | 5 µM | 91.4% | [1] |

Table 2: Aquatic Toxicity of this compound

| Organism | Metric | Value | Notes | Reference |

| Vibrio fischeri | EC₅₀ | 1.76 mg/mL | This compound is less toxic to this aquatic bacterium than its parent compound, DPPD. | [1] |

| Rainbow Trout (Oncorhynchus mykiss) | 96h Acute Lethality | No toxicity observed | Tested at concentrations of 12 µg/L and 50 µg/L. | [4] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in the literature on this compound.

This spectrophotometric assay is a standard method for determining the inhibitory potential of compounds against the urease enzyme.

-

Principle: The assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The inhibitor's efficacy is determined by the reduction in ammonia production in its presence.

-

Reagents:

-

Jack bean urease solution

-

Urea solution

-

Phosphate buffer (pH 7.0)

-

This compound solution (dissolved in a suitable solvent like DMSO, then diluted)

-

Nessler's reagent for ammonia detection

-

-

Procedure:

-

Prepare reaction mixtures containing phosphate buffer, urease solution, and varying concentrations of this compound (or solvent control).

-

Pre-incubate the mixtures at a specified temperature (e.g., 37°C) for a defined period.

-

Initiate the enzymatic reaction by adding the urea solution.

-

Incubate the reaction for a specific time.

-

Stop the reaction and measure the ammonia produced using Nessler's reagent, which forms a colored complex with ammonia.

-

Measure the absorbance at a specific wavelength (e.g., 425 nm) using a spectrophotometer.

-

Calculate the percentage of inhibition by comparing the absorbance of the this compound-treated samples to the control.

-

This protocol is based on the study that evaluated the acute toxicity of various p-phenylenediamine-quinones.[4]

-

Organism: Rainbow trout (Oncorhynchus mykiss)

-

Exposure Duration: 96 hours

-

Test Concentrations: Nominal concentrations of 12 µg/L and 50 µg/L for this compound.

-

Solvent: Methanol was used as a solvent vehicle.

-

Procedure:

-

Acclimate the fish to laboratory conditions.

-

Prepare test solutions by spiking a methanol stock solution of this compound into 20 L of water.

-

Set up triplicate tanks for each treatment group, with 10 fish per replicate.

-

Include a control group exposed only to the methanol solvent vehicle at the same concentration as the treatment groups (0.01%).

-

Monitor the fish for mortality and any signs of toxicity over the 96-hour period.

-

Record the number of mortalities at regular intervals.

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a proposed mechanism of action and a general experimental workflow.

Caption: Proposed mechanism of this compound inhibiting urease activity.

Caption: A generalized experimental workflow for assessing the biological activity of this compound.

Discussion and Future Directions

The current body of research indicates that this compound possesses potent urease inhibitory activity.[1] This suggests potential applications in fields where urease inhibition is desirable, such as in agriculture to reduce nitrogen loss from urea-based fertilizers or in medicine. However, its toxicological profile, particularly in aquatic environments, requires further investigation. While one study showed no acute toxicity to rainbow trout at the tested concentrations, the broader ecological impact remains an area for continued research, especially given its detection in environmental samples.[4]

Future research should focus on:

-

Elucidating the precise molecular mechanism of urease inhibition by this compound.

-

Expanding the toxicological assessment to a wider range of organisms and endpoints.

-

Investigating other potential biological activities, as its quinone structure suggests possible involvement in redox-related processes.

-

Exploring the metabolic fate of this compound in various organisms.

This technical guide provides a snapshot of the current understanding of this compound's biological activity. As an emerging compound of interest, further research will undoubtedly uncover more about its roles in biological systems and its potential applications and risks.

References

DPPD-Q presence in PM2.5 atmospheric particles

An In-depth Technical Guide on the Presence of DPPD-Q in PM2.5 Atmospheric Particles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of N,N'-diphenyl-p-phenylenediamine quinone (this compound) in atmospheric fine particulate matter (PM2.5). It covers the prevalence of this compound in the environment, details the experimental protocols for its analysis and toxicological evaluation, and explores the molecular signaling pathways implicated in its biological effects. This document is intended to serve as a valuable resource for researchers and professionals working in environmental science, toxicology, and drug development.

Introduction

N,N'-diphenyl-p-phenylenediamine (DPPD) is an antioxidant used in the rubber industry to protect products from degradation. Through oxidation, DPPD can be transformed into DPPD-quinone (this compound), a compound that has been detected in various environmental matrices, including atmospheric PM2.5 particles[1][2]. The presence of these quinone derivatives in the air we breathe raises concerns about their potential adverse health effects, as quinones are known to be redox-active and can induce oxidative stress[3][4]. This guide synthesizes the available data on this compound in PM2.5, providing a foundation for further research into its environmental fate and toxicological significance.

Quantitative Data on this compound in PM2.5

Recent studies have begun to quantify the atmospheric concentrations of this compound in PM2.5, revealing its widespread presence in urban environments. The data from two megacities in China highlight the variability in concentration and the significant contribution of PPD-quinones to the overall organic composition of PM2.5[1].

| Location | Concentration Range (pg/m³) | Median Concentration (pg/m³) | Notes |

| Guangzhou, China | 3.61 - 4490 (Total PPD-Qs) | 41.5 (this compound) | The total concentration of measured PPD-Qs varied significantly, with this compound showing a median concentration of 41.5 pg/m³.[1] |

| Taiyuan, China | 5.59 - 8480 (Total PPD-Qs) | 552 (this compound) | In Taiyuan, the concentrations of PPD-Qs were notably higher than in Guangzhou, with this compound having a median concentration of 552 pg/m³.[1] |

| Five Chinese Megacities | 10.8 - 42.2 (Mean) | Not Reported | A study investigating the oxidative potential of PM2.5 in five Chinese megacities reported mean levels of this compound, underscoring it as a dominant component in terms of oxidative potential contribution.[4] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound, its extraction from PM2.5 samples, and the assessment of its toxicological properties.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of its precursor, N,N'-diphenyl-p-phenylenediamine (DPPD). A general and effective method involves the use of potassium permanganate as the oxidizing agent in an acetone solvent[3].

Materials:

-

N,N'-diphenyl-p-phenylenediamine (DPPD)

-

Potassium permanganate (KMnO₄)

-

Acetone (AR grade)

-

Toluene

-

Filter paper

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolve a known amount of DPPD in acetone with stirring.

-

Separately, prepare a solution of potassium permanganate in acetone.

-

Slowly add the potassium permanganate solution to the DPPD solution over a period of 30 minutes while stirring continuously.

-

Continue stirring the mixture for an additional 30 minutes after the addition is complete.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

-

Evaporate the solvent from the filtrate using a rotary evaporator.

-

Recrystallize the resulting solid residue from acetone, followed by toluene, to obtain purified this compound crystals.

Extraction of this compound from PM2.5 Filters

The extraction of this compound from PM2.5 collected on filters is a critical step for its quantification and toxicological analysis. Various solvents and methods can be employed, and the choice may impact the extraction efficiency of different chemical components. A multi-solvent extraction method is often adopted to achieve a higher extraction efficiency for a broader range of compounds[3].

Materials:

-

PM2.5-loaded filters (e.g., quartz fiber filters)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Deionized water

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Nitrogen evaporator

Procedure:

-

Cut a portion of the PM2.5-loaded filter into small pieces and place them in a glass vial.

-

Add a mixture of DCM and MeOH (e.g., 2:1 v/v) to the vial, ensuring the filter pieces are fully submerged.

-

Sonicate the vial in an ultrasonic bath for 30 minutes.

-

Centrifuge the vial to pellet the filter debris.

-

Carefully transfer the supernatant to a clean vial.

-

Repeat the extraction process (steps 2-5) two more times with fresh solvent.

-

Combine the supernatants from all three extractions.

-

Concentrate the combined extract to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or a solvent compatible with the subsequent analysis) for analysis by UPLC-MS/MS.

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

The Neutral Red Uptake (NRU) assay is a common method to assess the cytotoxicity of chemicals on cultured cells. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Materials:

-

Human cell line (e.g., A549 lung carcinoma cells)

-

Cell culture medium and supplements

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

96-well cell culture plates

-

Neutral Red solution

-

Neutral Red destain solution (e.g., 1% acetic acid, 50% ethanol in water)

-

Microplate reader

Procedure:

-

Seed the 96-well plates with cells at an appropriate density and allow them to attach overnight.

-

Prepare serial dilutions of the this compound stock solution in cell culture medium.

-

Remove the old medium from the cells and expose them to different concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include solvent controls.

-

After the exposure period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

-

Add Neutral Red solution to each well and incubate for approximately 3 hours to allow for dye uptake by viable cells.

-

Remove the Neutral Red solution, wash the cells with PBS, and add the destain solution to each well to extract the dye from the lysosomes.

-

Agitate the plate for 10 minutes to ensure complete solubilization of the dye.

-

Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the solvent control.

Dithiothreitol (DTT) Assay for Oxidative Potential

The DTT assay measures the capacity of PM2.5 extracts to generate reactive oxygen species (ROS) by quantifying the depletion of the reducing agent dithiothreitol. This assay is a proxy for the oxidative potential of the sample.

Materials:

-

PM2.5 extract (reconstituted in a suitable solvent)

-

Dithiothreitol (DTT) solution

-

Potassium phosphate buffer (pH 7.4)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Trichloroacetic acid (TCA)

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, mix the PM2.5 extract with the phosphate buffer.

-

Initiate the reaction by adding the DTT solution to each well.

-

Incubate the plate at 37°C.

-

At specific time points (e.g., 0, 5, 10, 15, 30 minutes), stop the reaction in designated wells by adding TCA.

-

Add DTNB solution to each well. DTNB reacts with the remaining DTT to produce a colored product.

-

Measure the absorbance of the colored product at 412 nm using a microplate reader.

-

The rate of DTT consumption is determined from the slope of the absorbance versus time plot and is proportional to the oxidative potential of the sample.

Signaling Pathways and Toxicological Mechanisms

The toxicity of quinones, including this compound, is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can trigger a cascade of cellular responses, including inflammation and apoptosis.

Formation of this compound from DPPD

The primary formation pathway of this compound in the atmosphere is the oxidation of its parent compound, DPPD, which is released from rubber products. This process is a key step in its environmental prevalence.

Caption: Formation of this compound from DPPD via atmospheric oxidation.

Experimental Workflow for this compound Analysis in PM2.5

The analysis of this compound in PM2.5 involves a multi-step process from sample collection to instrumental analysis. This workflow ensures the accurate quantification of the target compound.

Caption: Workflow for the analysis of this compound in PM2.5 samples.

This compound Induced Cellular Stress and Signaling Pathways

Exposure to this compound can induce oxidative stress, leading to the activation of cellular defense mechanisms and inflammatory responses. Key signaling pathways involved include the Nrf2 and NF-κB pathways.

Caption: this compound induced cellular stress and downstream signaling pathways.

Conclusion

The presence of this compound in PM2.5 is an emerging environmental concern that warrants further investigation. This technical guide provides a foundational understanding of its occurrence, analytical methodologies, and potential toxicological pathways. The provided experimental protocols can serve as a starting point for researchers to further explore the environmental fate and health impacts of this and other PPD-quinones. A deeper understanding of the signaling pathways involved in this compound toxicity is crucial for assessing its risk to human health and for the development of potential therapeutic interventions.

References

- 1. Network Toxicology and Molecular Docking to Elucidate the Mechanisms of Intestinal Toxicity Induced by P-Phenylenediamine Antioxidants and Their Quinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N′-Di(p-tolyl)-1,4-benzoquinonediimine (N,N′-Di-p-tolylcyclohexa-2,5-diene-1,4-diimine) [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

Toxicological Profile of N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-diphenyl-p-phenylenediamine quinone (DPPD-Q) is a quinone derivative of the antioxidant N,N'-diphenyl-p-phenylenediamine (DPPD). DPPD is utilized in various industrial applications, notably in rubber manufacturing to prevent degradation from oxidation and ozonation. The transformation of DPPD to its quinone imine form, this compound, can occur through oxidation. As a member of the broader class of p-phenylenediamine (PPD) derivatives and their quinones, which are emerging as environmental contaminants of concern, understanding the toxicological profile of this compound is crucial for assessing its potential risks to human health and the environment. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of this compound, including quantitative toxicity data, detailed experimental protocols, and proposed mechanisms of action.

Toxicological Data

The acute toxicity of this compound has been evaluated in several biological systems. The available quantitative data are summarized in the tables below.

Table 1: Acute Aquatic Toxicity of this compound

| Species | Exposure Duration | Endpoint | Concentration | Remarks |

| Rainbow Trout (Oncorhynchus mykiss) | 96 hours | No Observed Toxicity | Up to 50 µg/L | Toxicity was not observed at the highest tested concentrations of 12 and 50 µg/L[1]. |

| Vibrio fischeri (aquatic bacterium) | Not Specified | EC50 | 1.76 mg/L | This compound was found to be less toxic to Vibrio fischeri than its parent compound, DPPD[2]. |

Table 2: In Vitro Cytotoxicity of p-Phenylenediamine Quinones

| Compound | Cell Line | Exposure Duration | Endpoint | Concentration |

| 6PPD-Q | Human Liver Cells (L02 and HepG2) | Not Specified | IC50 | Lower than parent 6PPD |

| PPD-Qs (general) | Human Hepatocellular Carcinoma (HepG2) | 24, 48, 72 hours | IC50 | Varies by compound |

Note: Specific IC50 values for this compound in HepG2 cells were not found in the reviewed literature. However, general protocols for assessing the cytotoxicity of chemical compounds in HepG2 cells are well-established.

Experimental Protocols

Detailed methodologies for key toxicological assessments are provided below. These protocols are based on standardized guidelines and published research.

Acute Toxicity Testing with Rainbow Trout (based on OECD Guideline 203)

The acute toxicity of this compound to rainbow trout (Oncorhynchus mykiss) was assessed following a protocol largely consistent with the OECD Guideline 203 for fish acute toxicity testing.

-

Test Organisms: Juvenile rainbow trout were used for the toxicity tests.

-

Test Substance Preparation: A stock solution of this compound was prepared in a suitable solvent, such as methanol, due to its low aqueous solubility.

-

Exposure Conditions:

-

The test was conducted under static conditions.

-

Fish were exposed to nominal concentrations of this compound (e.g., 12 and 50 µg/L) for 96 hours.

-

A control group exposed to the solvent vehicle was run in parallel.

-

Water temperature, pH, and dissolved oxygen levels were maintained within the recommended ranges for the species.

-

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, morphological changes) were recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The lack of mortality at the tested concentrations indicated that the LC50 was greater than the highest concentration tested.

Vibrio fischeri Bioluminescence Inhibition Assay

The acute toxicity of this compound to the marine bacterium Vibrio fischeri is determined by measuring the inhibition of its natural bioluminescence. This assay is a rapid and sensitive method for ecotoxicity assessment.

-

Test Organism: Freeze-dried Vibrio fischeri are rehydrated in a reconstitution solution.

-

Test Procedure:

-

A suspension of the rehydrated bacteria is prepared.

-

The bacterial suspension is exposed to various concentrations of the test substance (this compound) in a suitable diluent (e.g., 2% NaCl solution).

-

A control sample containing the bacterial suspension and diluent without the test substance is also prepared.

-

The light output of the bacteria is measured at specific time points (e.g., 5, 15, and 30 minutes) using a luminometer.

-

-

Data Analysis: The percentage of luminescence inhibition is calculated for each concentration relative to the control. The EC50 (the concentration that causes a 50% reduction in light emission) is then determined using a dose-response model.

In Vitro Cytotoxicity Assay using Cell Counting Kit-8 (CCK-8)

The cytotoxicity of this compound in a cell line such as human hepatocellular carcinoma (HepG2) can be assessed using the CCK-8 assay, which measures cell viability.

-

Cell Culture: HepG2 cells are cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO2.

-

Assay Procedure:

-

Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

The cells are then treated with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the exposure period, the treatment medium is removed, and a fresh medium containing CCK-8 solution is added to each well.

-

The plate is incubated for a period (e.g., 1-4 hours) to allow for the conversion of the WST-8 reagent in the CCK-8 kit to a colored formazan product by viable cells.

-

-

Data Analysis: The absorbance of the formazan product is measured at 450 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells. The IC50 (the concentration that causes a 50% reduction in cell viability) is calculated from the dose-response curve.

Diagrams

Experimental Workflow for Acute Fish Toxicity Test

Caption: Workflow for the acute fish toxicity assessment of this compound.

Experimental Workflow for Vibrio fischeri Toxicity Assay

Caption: Workflow for the Vibrio fischeri bioluminescence inhibition assay.

Proposed Signaling Pathway for p-Phenylenediamine Quinone-Induced Toxicity

Caption: Proposed mechanism of this compound toxicity based on related compounds.

Discussion of Toxicological Mechanisms

While specific mechanistic studies on this compound are limited, the toxicity of its parent compound, p-phenylenediamine (PPD), and other quinones provides insights into its potential mode of action.

Oxidative Stress: A common mechanism of toxicity for quinone compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. Studies on the highly toxic 6PPD-quinone have implicated oxidative stress in its toxic effects. It is plausible that this compound also participates in redox cycling, leading to the formation of superoxide radicals and other ROS.

Mitochondrial Dysfunction: The parent compound, PPD, has been shown to induce mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential. This can trigger the intrinsic pathway of apoptosis. As the mitochondria are a primary site of ROS production, oxidative stress induced by this compound could directly impact mitochondrial integrity and function.

Inhibition of Signaling Pathways: Research on PPD has demonstrated the downregulation of key cell survival signaling pathways, including NF-κB, mTOR, and Wnt. Inhibition of these pathways can sensitize cells to apoptosis. It is hypothesized that this compound may exert its cytotoxic effects, at least in part, by interfering with these critical cellular signaling cascades.

DNA Adduct Formation: Some quinones are known to be electrophilic and can form covalent adducts with DNA, which can be a mechanism of genotoxicity. While this has been demonstrated for 6PPD-quinone, further investigation is needed to determine if this compound shares this property.

Conclusion

The available data suggest that this compound exhibits a lower acute toxicity profile in some aquatic organisms compared to the more extensively studied 6PPD-Q. However, as a member of the PPD-quinone class of compounds, its potential to induce cellular toxicity, likely through mechanisms involving oxidative stress and disruption of key signaling pathways, warrants further investigation. This technical guide provides a foundational understanding of the toxicological profile of this compound, highlighting the need for more comprehensive studies to fully characterize its potential risks to human and environmental health. The provided experimental protocols can serve as a basis for future research in this area.

References

DPPD-Q: A Technical Whitepaper on its Role as a Reactive Oxygen Species Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-diphenyl-p-phenylenediamine quinone-diimine (DPPD-Q), an oxidation product of the widely used antioxidant DPPD, is an emerging compound of interest due to its environmental presence and potential biological effects. This technical guide provides an in-depth analysis of the role of this compound as a modulator of reactive oxygen species (ROS), detailing its capacity to induce oxidative stress and outlining the cellular signaling pathways implicated in the response to its exposure. This document synthesizes current knowledge, presents quantitative data, details relevant experimental protocols, and provides visual representations of key biological pathways and experimental workflows to support further research and drug development efforts. While direct research on this compound is limited, this guide draws upon data from closely related p-phenylenediamine (PPD) quinones, particularly 6PPD-Q, to provide a comprehensive overview of its likely mechanisms of action.

Introduction to this compound and Reactive Oxygen Species

This compound is the quinone-diimine derivative of N,N'-diphenyl-p-phenylenediamine (DPPD), a common antioxidant used in rubber manufacturing.[1][2] The parent compound, DPPD, is designed to scavenge ozone and other oxidizing agents, and in the process, can be oxidized to form this compound.[1] Due to the widespread use of rubber products, DPPD and its transformation products, including this compound, have been detected in various environmental matrices, such as fine particulate matter (PM2.5).[1][3]

Quinones are a class of organic compounds known for their ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). ROS, such as superoxide anion (O₂⁻), hydrogen peroxide (H₂O₂), and the hydroxyl radical (•OH), are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA.[4] However, at controlled levels, ROS also function as important signaling molecules in various cellular processes.[5][6] The potential for this compound to engage in redox cycling and generate ROS is central to its toxicological and biological activity.

Redox Cycling and ROS Generation by this compound

The primary mechanism by which quinones like this compound are thought to generate ROS is through redox cycling. This process involves the enzymatic or chemical reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide anion, regenerating the parent quinone to continue the cycle.

Table 1: Quantitative Data on the Oxidative Potential of this compound and Related Compounds

| Compound | Assay | Parameter | Value | Reference |

| This compound | Dithiothreitol (DTT) Assay | DTT Consumption Rate | Lower than DTPD-Q and 6PPD-Q | [7] |

| 6PPD-Q | DTT Assay | DTT Consumption Rate | 1.70 μM min⁻¹ μM⁻¹ | [7] |

| This compound | Correlation with Oxidative Potential (OP) in PM2.5 | Pearson Correlation (r) | 0.26 (p < 0.05) | [7] |

| 6PPD-Q | Correlation with Oxidative Potential (OP) in PM2.5 | Pearson Correlation (r) | 0.56 (p < 0.001) | [7] |

Note: The DTT assay measures the capacity of a substance to catalyze the oxidation of DTT, which is indicative of its potential to generate ROS.

Cellular Signaling Pathways Modulated by this compound-Induced ROS

The generation of ROS by this compound can trigger a cascade of cellular signaling events aimed at mitigating oxidative stress and repairing damage. The primary pathways implicated are the Nrf2 antioxidant response, and the pro-inflammatory NF-κB and MAPK signaling pathways.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[8] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] Upon exposure to electrophiles or ROS, specific cysteine residues on Keap1 are modified, leading to the release and stabilization of Nrf2.[9][10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[8]

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response.[5][11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Oxidative stress can lead to the activation of IκB kinase (IKK), which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation.[12] This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[11]

The MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[13][14] Oxidative stress is a known activator of several MAPK pathways, including ERK, JNK, and p38.[15][16] Activation of these cascades can lead to the phosphorylation of various transcription factors, resulting in altered gene expression and cellular responses.[13]

Experimental Protocols for Studying this compound and ROS

In Vitro ROS Detection

This protocol is adapted for a 96-well plate format for high-throughput screening.

-

Cell Culture: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Culture overnight in a humidified incubator at 37°C with 5% CO₂.

-

Preparation of Reagents:

-

Prepare a 5 mM stock solution of Dihydroethidium (DHE) in anhydrous DMSO. Store protected from light at -20°C.

-

Prepare a working solution of this compound in a suitable solvent (e.g., DMSO) at various concentrations.

-

-

Cell Treatment:

-

Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-